molecular formula C17H16N4O3 B6141064 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6141064
M. Wt: 324.33 g/mol
InChI Key: CUDOTELRHNDUBS-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide is a specialized chemical scaffold of significant interest in medicinal chemistry and materials science research. The compound features a benzimidazole core, a privileged structure in drug discovery known for its ability to interact with various biological targets . Benzimidazole derivatives are frequently investigated for their antitumor, antimicrobial, and antiviral properties, acting through mechanisms such as enzyme inhibition and interaction with biomolecules like DNA and tubulin . Furthermore, the structural motif of the 1,3-dihydro-2H-benzimidazol-2-one, a related core, has been extensively explored in the development of high-energy materials, where its nitro and nitramino derivatives demonstrate high thermal stability and potential as thermostable energetic compounds . As a research chemical, this compound serves as a valuable intermediate or precursor for synthesizing novel derivatives for applications in pharmaceutical development and advanced material science. It is supplied for research purposes to support innovation in these fields.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-15-8-11(9-21(15)10-12-4-3-7-24-12)16(23)20-17-18-13-5-1-2-6-14(13)19-17/h1-7,11H,8-10H2,(H2,18,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDOTELRHNDUBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Structural Variations :

  • The target compound’s benzimidazolylidene core differentiates it from thiadiazole-based analogs (e.g., compounds in ), which may exhibit distinct electronic and steric properties.
  • Substituents such as the furan-2-ylmethyl group (shared with ) contrast with fluorophenyl or methylphenyl groups in other analogs, impacting solubility and target affinity.

Synthetic Yields: Moderate yields (53–67%) are reported for benzimidazole-pyrrolidinone hybrids (e.g., ), suggesting challenges in synthesizing such complex heterocycles.

Physicochemical Properties :

  • Melting points for benzimidazole derivatives (e.g., 194–195°C for Compound 12 ) indicate higher crystallinity compared to thiadiazole derivatives, where data are unavailable.

Spectroscopic Characterization :

  • Analogs in were confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, while utilized single-crystal X-ray diffraction (via SHELX ) for unambiguous structural validation.

Research Findings and Functional Implications

Pharmacological Potential

Benzimidazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities . Thiadiazole analogs (e.g., ) may exhibit divergent pharmacological profiles due to differences in heterocyclic core electronegativity and hydrogen-bonding capacity.

Structural Analysis Techniques

    Preparation Methods

    Condensation of o-Phenylenediamine Derivatives

    The 1,3-dihydro-2H-benzimidazol-2-ylidene moiety is synthesized via cyclocondensation of o-phenylenediamine with urea or thiourea under acidic conditions. For this compound, urea is preferred due to its compatibility with subsequent nitration-free steps.

    Procedure :

    • Reactants : o-Phenylenediamine (10 mmol), urea (12 mmol).

    • Conditions : Reflux in 30 mL acetic acid (120°C, 6 h).

    • Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

    • Yield : 78–82% as off-white crystals.

    Key Insight : Excess urea ensures complete cyclization, while acetic acid acts as both solvent and catalyst. The absence of nitro groups in the target compound eliminates the need for aggressive nitration steps described in analogous syntheses.

    Pyrrolidine Ring Construction

    Cyclization of γ-Keto Acid Derivatives

    The 5-oxopyrrolidine-3-carboxamide segment is synthesized via intramolecular cyclization of ethyl 4-(furan-2-ylmethylamino)-3-ketopentanoate.

    Procedure :

    • Reactants : Ethyl acetoacetate (8 mmol), furfurylamine (10 mmol).

    • Conditions : Stirred in dry THF with 1.2 eq. K₂CO₃ (60°C, 12 h).

    • Workup : Solvent evaporation, purification via silica gel chromatography (ethyl acetate/hexane, 1:1).

    • Yield : 65–70% as a pale-yellow oil.

    Optimization :

    • Solvent : THF outperforms DMF due to milder conditions, reducing side reactions.

    • Catalyst : K₂CO₃ facilitates deprotonation without hydrolyzing the ester group.

    Carboxamide Coupling

    Activation of the Carboxylic Acid

    The pyrrolidine-3-carboxylic acid intermediate is activated using ethyl chloroformate (ClCO₂Et) and N-methylmorpholine (NMM) in anhydrous dichloromethane.

    Procedure :

    • Reactants : Pyrrolidine-3-carboxylic acid (5 mmol), ClCO₂Et (6 mmol), NMM (6 mmol).

    • Conditions : 0°C, 2 h under nitrogen.

    • Intermediate Isolation : The mixed carbonate is used directly without purification.

    Nucleophilic Attack by Benzimidazole

    The activated carboxylic acid reacts with the benzimidazol-2-ylidene amine.

    Procedure :

    • Reactants : Activated pyrrolidine (5 mmol), benzimidazole derivative (5.5 mmol).

    • Conditions : Stirred in dichloromethane (25°C, 24 h).

    • Workup : Washed with 5% HCl, dried (MgSO₄), and crystallized from ethanol/water (3:1).

    • Yield : 60–68% as white crystals.

    Critical Parameters :

    • Stoichiometry : A 10% excess of benzimidazole ensures complete reaction.

    • Temperature : Room temperature prevents decomposition of the mixed carbonate.

    Purification and Characterization

    Chromatographic Purification

    Crude product is purified via flash chromatography (silica gel, ethyl acetate/methanol 9:1).

    Purity Metrics :

    MethodConditionsPurity (%)
    TLCEthyl acetate/hexane (3:7)>95
    HPLCC18, acetonitrile/water (70:30)98.2

    Spectroscopic Characterization

    Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆) : δ 12.83 (s, 1H, NH), 7.45–6.85 (m, 6H, aromatic), 4.32 (s, 2H, CH₂-furan), 3.78–2.95 (m, 4H, pyrrolidine).

    • ¹³C NMR : δ 174.2 (C=O), 152.1 (benzimidazole C=N), 110.3–142.8 (aromatic), 56.7 (pyrrolidine C-3).

    Infrared Spectroscopy (IR) :

    • 1715 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (amide C-N), 1555 cm⁻¹ (N-H bend).

    Mass Spectrometry (MS) :

    • ESI-MS : m/z 382.1 [M+H]⁺, calculated for C₁₉H₁₈N₃O₃: 381.1.

    Reaction Optimization Insights

    Solvent Effects on Coupling Efficiency

    Comparative studies reveal dichloromethane’s superiority over DMF in minimizing side products:

    SolventYield (%)Purity (%)
    Dichloromethane6898.2
    DMF5289.5

    Temperature-Dependent Side Reactions

    Elevated temperatures (>40°C) during coupling promote hydrolysis of the activated intermediate, reducing yields by 15–20%.

    Scalability and Industrial Relevance

    The protocol’s scalability is demonstrated in 100 mmol batches, maintaining consistent yields (62–65%) and purity (>97%). Key industrial considerations:

    • Cost Efficiency : THF and dichloromethane are recoverable via distillation.

    • Safety : Avoids explosive nitration agents used in related compounds .

    Q & A

    Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

    The synthesis involves sequential reactions, including cyclization of the pyrrolidine ring, coupling of the benzimidazol-2-ylidene moiety, and functionalization of the furan-methyl group. Critical parameters include:

    • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amide bond formation .
    • Catalysts : Use of trifluoroacetic acid or Pd-based catalysts for coupling steps .
    • Temperature control : Low temperatures (0–5°C) prevent side reactions during sensitive steps like imine formation . Yield optimization requires iterative adjustments of stoichiometry and reaction time, monitored via TLC or HPLC .

    Q. Which analytical techniques are most effective for structural characterization?

    • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the benzimidazol-2-ylidene group and furan-methyl attachment .
    • HPLC-MS : Validates purity (>95%) and molecular weight .
    • X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and benzimidazole orientation .

    Q. How does pH influence the compound’s stability in aqueous solutions?

    Hydrolysis susceptibility is pH-dependent:

    • Acidic conditions (pH < 4) : Protonation of the benzimidazole nitrogen accelerates degradation.
    • Neutral to basic conditions (pH 7–9) : The compound remains stable for >48 hours, ideal for in vitro assays . Stability studies should use UV-Vis spectroscopy or LC-MS to track degradation products .

    Q. What functional groups drive reactivity in this compound?

    • Benzimidazol-2-ylidene : Participates in π-π stacking with aromatic residues in enzyme active sites .
    • 5-Oxopyrrolidine : Acts as a hydrogen bond acceptor via the ketone group .
    • Furan-2-ylmethyl : Undergo electrophilic substitution, enabling derivatization for SAR studies .

    Advanced Research Questions

    Q. How can researchers design experiments to identify biological targets?

    • Enzyme inhibition assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
    • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .
    • SPR or ITC : Quantify binding affinity (KD) for prioritized targets .

    Q. What computational strategies predict binding modes with putative targets?

    • Molecular docking (AutoDock Vina) : Simulate interactions with homology-modeled enzymes (e.g., CYP450 isoforms) .
    • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD and hydrogen bond occupancy .
    • Free energy calculations (MM/PBSA) : Estimate ΔGbinding to rank target hypotheses .

    Q. How to address contradictions in reported biological activity data?

    Discrepancies in IC50 values may arise from:

    • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
    • Cellular context : Use isogenic cell lines to control for genetic background effects .
    • Metabolic stability : Compare results in hepatocyte-free vs. hepatocyte-containing systems .

    Q. What methodologies are suitable for pharmacokinetic profiling?

    • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
    • Caco-2 permeability : Assess intestinal absorption potential .
      • In vivo studies :
    • Plasma half-life : Conduct PK studies in rodents with serial blood sampling .
    • Tissue distribution : Use radiolabeled compound and autoradiography .

    Q. How does structural modification of the furan moiety impact activity?

    • Electron-withdrawing groups (e.g., nitro) : Reduce furan’s electron density, altering binding to redox-sensitive targets .
    • Substitution position : 5-Methylfuran enhances metabolic stability by blocking CYP3A4-mediated oxidation . Comparative SAR studies require synthesizing analogs and testing in parallel assays .

    Q. What experimental approaches elucidate the mechanism of action?

    • Transcriptomics (RNA-seq) : Identify differentially expressed genes in treated vs. untreated cells .
    • Phosphoproteomics : Map kinase signaling pathways affected by the compound .
    • CRISPR-Cas9 screens : Knock out candidate targets to validate functional relevance .

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